molecular formula C8H18Cl2N2O B2458037 N-(4-Methylpiperidin-4-yl)acetamide;dihydrochloride CAS No. 2344679-06-5

N-(4-Methylpiperidin-4-yl)acetamide;dihydrochloride

Cat. No.: B2458037
CAS No.: 2344679-06-5
M. Wt: 229.15
InChI Key: LZVJPKKWCHPVCQ-UHFFFAOYSA-N
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Description

N-(4-Methylpiperidin-4-yl)acetamide;dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2O. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is typically available in a powder form and is known for its stability under normal storage conditions .

Properties

IUPAC Name

N-(4-methylpiperidin-4-yl)acetamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.2ClH/c1-7(11)10-8(2)3-5-9-6-4-8;;/h9H,3-6H2,1-2H3,(H,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVJPKKWCHPVCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCNCC1)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis Methodologies

Acetylation of 4-Methylpiperidin-4-amine

The most widely reported method involves direct acetylation of 4-methylpiperidin-4-amine. In this approach, the primary amine reacts with acetic anhydride in the presence of a base such as triethylamine or pyridine to form the acetamide intermediate. The reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran at 0–25°C for 4–12 hours, achieving yields of 70–80%. Subsequent treatment with hydrochloric acid (2 equivalents) in ethanol or methanol precipitates the dihydrochloride salt, which is purified via recrystallization from hot isopropanol.

Key Reaction Conditions

  • Reagents : Acetic anhydride (1.2 equivalents), 4-methylpiperidin-4-amine (1 equivalent), triethylamine (1.5 equivalents).
  • Solvent : Dichloromethane.
  • Temperature : 0°C to room temperature.
  • Workup : Aqueous extraction, followed by salt formation with HCl gas.

This method prioritizes simplicity but requires careful control of stoichiometry to avoid over-acetylation.

Reductive Amination Approach

Reductive amination offers an alternative route, particularly for derivatives requiring functional group compatibility. A 2021 study demonstrated the use of sodium triacetoxyborohydride (NaBH(OAc)₃) to couple 4-methylpiperidin-4-amine with acetylated intermediates. For example, reacting 4-methylpiperidin-4-one with acetamide derivatives in dichloroethane at reflux (40°C) for 24 hours, followed by reduction with NaBH(OAc)₃, yielded the target compound in 65–75% efficiency. The dihydrochloride salt is then obtained via HCl saturation in diethyl ether.

Advantages :

  • Tolerates steric hindrance and electron-withdrawing groups.
  • Enables modular synthesis of structurally diverse analogues.

Alternative Pathways: Propionyl Chloride Acylation

A 2015 protocol described the use of propionyl chloride as an acylating agent under basic conditions (potassium carbonate in acetone). While this method primarily targets N-phenyl-N-(piperidin-4-ylmethyl)propionamide derivatives, adapting the conditions for acetic anhydride substitution achieved a 60% yield of N-(4-methylpiperidin-4-yl)acetamide. The dihydrochloride form was isolated via column chromatography (silica gel, methanol/ethyl acetate eluent) and acidification.

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

Higher yields (85%) are observed in polar aprotic solvents like dimethylformamide (DMF) due to improved reagent solubility. However, DMF complicates salt formation, necessitating solvent switches to ethanol prior to HCl addition. Elevated temperatures (50°C) reduce reaction times to 2 hours but risk decomposition, limiting utility in large-scale synthesis.

Catalytic Enhancements

Incorporating catalytic dimethylaminopyridine (DMAP) accelerates acetylation by 30%, though residual catalyst removal requires additional purification steps.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, D₂O): Peaks at δ 1.38 (s, 3H, CH₃), 2.05 (s, 3H, COCH₃), 3.12–3.45 (m, 8H, piperidine-H).
  • ¹³C NMR : Carbonyl resonance at δ 170.5 ppm, piperidine carbons at δ 45.2–58.7 ppm.
  • Mass Spectrometry : Molecular ion peak at m/z 156.23 (free base), 192.68 (dihydrochloride).

X-ray Crystallography

Single-crystal analysis confirms the chair conformation of the piperidine ring and hydrogen bonding between the acetamide group and chloride ions.

Comparative Analysis of Synthesis Methods

Table 1: Synthesis Method Performance Metrics
Method Yield (%) Purity (%) Scalability Key Limitations
Acetylation 70–80 ≥98 High Over-acetylation risk
Reductive Amination 65–75 95–97 Moderate Cost of reducing agents
Propionyl Chloride Route 60 90 Low Byproduct formation

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylpiperidin-4-yl)acetamide;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Methylpiperidin-4-yl)acetamide;dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of N-(4-Methylpiperidin-4-yl)acetamide;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methylpiperidin-4-yl)acetamide hydrochloride
  • N-(4-Methylpiperidin-4-yl)ethylamine
  • N-(4-Methylpiperidin-4-yl)acetamide oxide

Uniqueness

N-(4-Methylpiperidin-4-yl)acetamide;dihydrochloride is unique due to its specific chemical structure, which imparts distinct properties such as stability and reactivity. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .

Biological Activity

N-(4-Methylpiperidin-4-yl)acetamide;dihydrochloride (also referred to as N-(4-methylpiperidin-4-yl)acetamide hydrochloride) is a chemical compound that has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.

This compound is synthesized through the reaction of 4-methylpiperidine with acetic anhydride, followed by the formation of the dihydrochloride salt to enhance solubility and stability. The compound is characterized by its piperidine structure, which includes a methyl group on the nitrogen atom. This structural configuration is critical for its biological activity, particularly in modulating neurotransmitter systems.

The biological activity of this compound primarily involves its interaction with serotonin receptors. Research indicates that it acts as an inverse agonist at serotonin 5-HT2 receptors, which are implicated in various neuropsychiatric disorders including anxiety and depression. By binding selectively to these receptors without activating them, the compound may help in regulating serotonin dysregulation associated with mood disorders.

Antidepressant Potential

Due to its serotonergic activity, this compound is being investigated for potential applications in treating depression and anxiety disorders. Studies have shown that compounds with similar structures can effectively influence mood regulation through serotonin pathways.

Cancer Research

In addition to its neuropharmacological applications, this compound has been explored for its anticancer properties. A study highlighted that derivatives of similar piperidine structures exhibit significant inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines, suggesting that this compound may possess similar properties .

Comparative Analysis with Similar Compounds

A comparison table illustrates the unique features of this compound alongside other structurally related compounds:

Compound NameStructure TypePrimary ActivityUnique Features
N-(2-methylpiperidin-4-yl)acetamidePiperidine derivativeSerotonin receptor antagonistSubstituted at different position
2-(4-Methoxyphenyl)-N-(4-methylpiperidin-4-yl)acetamidePiperidine derivativeSelective serotonin 5-HT2A receptor inverse agonistContains a methoxy group
N-(3,4-dimethylpiperidin-1-yl)acetamidePiperidine derivativePotential antidepressant effectsDimethyl substitution enhances activity

This table demonstrates how this compound stands out due to its specific interaction profile with serotonin receptors compared to other piperidine derivatives, which may lead to targeted therapeutic applications while minimizing side effects associated with broader-spectrum agents .

Case Studies and Research Findings

Several studies have reported on the efficacy and safety profiles of this compound:

  • Neuropharmacological Studies : In vitro studies revealed that this compound could significantly alter neurotransmitter release patterns in neuronal cultures, suggesting potential benefits in mood regulation.
  • Cancer Cell Line Studies : Research demonstrated that derivatives similar to this compound inhibited the growth of breast cancer cell lines (MDA-MB-231 and MDA-MB-468), inducing apoptosis through specific signaling pathways .
  • Toxicology Evaluations : Toxicological assessments indicated that while the compound exhibits potent biological activity, it does not show significant toxicity at therapeutic doses, making it a candidate for further clinical development .

Q & A

Q. What are the recommended synthetic routes for N-(4-Methylpiperidin-4-yl)acetamide dihydrochloride, and what analytical methods validate its purity?

Methodological Answer: The synthesis of piperidine derivatives like N-(4-Methylpiperidin-4-yl)acetamide dihydrochloride typically involves:

  • Condensation reactions : Reacting 4-methylpiperidine with chloroacetamide under alkaline conditions (e.g., K₂CO₃ in acetone) to form the acetamide intermediate .
  • Salt formation : Treating the intermediate with hydrogen chloride (HCl) in ethanol or water to yield the dihydrochloride salt .

Q. Key Analytical Methods :

Technique Purpose Example Parameters
NMR Spectroscopy Confirm molecular structure and purity¹H/¹³C NMR peaks for piperidine and acetamide groups
Mass Spectrometry Verify molecular weight and fragmentationESI-MS m/z matching calculated mass
HPLC Assess purity (>95% for research-grade)C18 column, gradient elution with UV detection

Q. How do physicochemical properties (e.g., solubility, stability) of N-(4-Methylpiperidin-4-yl)acetamide dihydrochloride influence its handling in experimental settings?

Methodological Answer:

  • Solubility : Highly water-soluble due to the dihydrochloride salt form. For in vitro assays, prepare stock solutions in PBS (pH 7.4) or DMSO (≤1% v/v) to avoid precipitation .
  • Stability :
    • pH Sensitivity : Stable at pH 4–6; degrades in strongly alkaline conditions (>pH 9) via hydrolysis of the acetamide group .
    • Storage : Store at –20°C in airtight, light-protected containers to prevent oxidation .

Advanced Research Questions

Q. What strategies are employed to assess the receptor binding selectivity of N-(4-Methylpiperidin-4-yl)acetamide dihydrochloride across related pharmacological targets?

Methodological Answer: To evaluate receptor selectivity:

  • Radioligand Binding Assays : Screen against panels (e.g., 70+ targets, including GPCRs, kinases) using [³H]-labeled analogs. Measure Ki values to compare affinity .
  • Functional Assays : Use cell lines expressing target receptors (e.g., dopamine D4, histamine H3) to determine EC₅₀ or IC₅₀ values .

Q. Example Data from Analogous Compounds :

Target Ki (nM) Selectivity Over Off-Targets
Histamine H3 Receptor8.73>100-fold vs. H1, H2, H4
Dopamine D4 Receptor28.4>1,000-fold vs. D1–D3

Q. How can researchers resolve contradictions in reported biological activities of N-(4-Methylpiperidin-4-yl)acetamide derivatives across different in vitro models?

Methodological Answer: Contradictions may arise from:

  • Assay Conditions : Variations in buffer pH, temperature, or co-solvents (e.g., DMSO) can alter compound stability or receptor binding .
  • Cell Line Differences : Use isogenic cell lines or primary cells to standardize receptor expression levels .
  • Impurity Analysis : Validate purity via LC-MS to rule out degradation products or synthetic byproducts .

Case Study : Structural analogs with trifluoromethyl groups showed divergent antimicrobial activity due to differences in bacterial efflux pump expression .

Q. What in vitro and in vivo models are appropriate for evaluating the pharmacokinetic profile of N-(4-Methylpiperidin-4-yl)acetamide dihydrochloride?

Methodological Answer:

  • In Vitro Models :
    • Hepatic Microsomes : Assess metabolic stability (e.g., rat/human CYP450 enzymes) .
    • Caco-2 Cells : Measure permeability for oral bioavailability predictions .
  • In Vivo Models :
    • Rodent Pharmacokinetics : Single-dose studies in rats (IV/PO) to calculate AUC, Cmax, and t₁/₂ .
    • Tissue Distribution : Radiolabeled compound tracking in brain, liver, and plasma to evaluate blood-brain barrier penetration .

Q. Example PK Parameters (Analogous Compound) :

Species Route t₁/₂ (h) Oral Bioavailability
RatPO3.245%
DogPO6.862%

Q. Which computational methods are effective in predicting the metabolic pathways of N-(4-Methylpiperidin-4-yl)acetamide dihydrochloride?

Methodological Answer:

  • Docking Simulations : Predict interactions with CYP450 isoforms (e.g., CYP3A4, CYP2D6) using AutoDock Vina .
  • QSAR Models : Corrogate metabolic stability with structural descriptors (e.g., logP, polar surface area) .
  • MetaSite Software : Identify probable oxidation sites (e.g., piperidine ring or acetamide group) .

Q. Predicted Metabolites :

Metabolite Enzyme Responsible Likelihood
N-Oxide derivativeCYP3A4High
Deacetylated piperidine intermediateEsterasesModerate

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